molecular formula C6H6ClF3N2 B2637649 4-(Trifluoromethyl)pyridin-2-amine hydrochloride CAS No. 1281872-45-4

4-(Trifluoromethyl)pyridin-2-amine hydrochloride

Cat. No.: B2637649
CAS No.: 1281872-45-4
M. Wt: 198.57
InChI Key: RHTPSFUMBBXEKZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyridin-2-amine hydrochloride typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride. The reaction is carried out in the presence of sodium hydroxide and dimethyl sulfoxide at elevated temperatures (around 130°C) for 24 hours . The reaction mixture is then cooled, and the product is isolated through extraction and purification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .

Scientific Research Applications

4-(Trifluoromethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-Amino-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

4-(Trifluoromethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an amino group and a trifluoromethyl group on the pyridine ring makes it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

4-(trifluoromethyl)pyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-1-2-11-5(10)3-4;/h1-3H,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTPSFUMBBXEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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